硝呋唑

描述

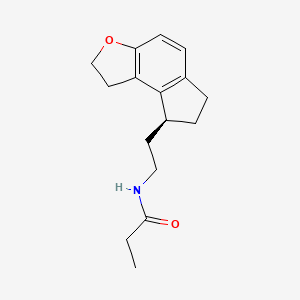

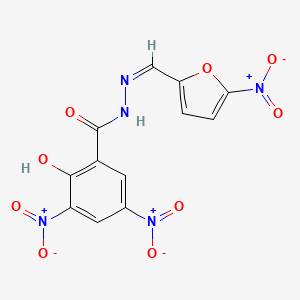

Nifursol is a potent and orally active veterinary antibiotic used for the prevention of histomoniasis . It rapidly metabolizes to form the metabolic marker 3,5-dinitrosalicyclic acid hydrazide (DNSAH), which can persist for a long time .

Synthesis Analysis

The majority of methodologies for nitrofuran analysis focus on the detection of only four drugs (nitrofurantoin, furazolidone, furaltadone, and nitrofurazone), and is time-consuming given the 16-h overnight derivatisation step and a double liquid–liquid extraction . A rapid analytical method was developed and validated for the analysis of eight bound nitrofurans in animal tissue, shortening laboratory turnaround times from 4 to 2 days .Molecular Structure Analysis

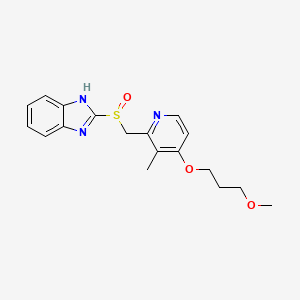

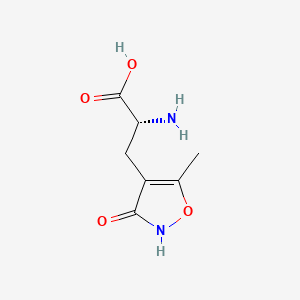

Nifursol has a molecular formula of C12H7N5O9 and an average mass of 365.212 Da . The Nifursol molecule contains a total of 34 bond(s). There are 27 non-H bond(s), 19 multiple bond(s), 6 rotatable bond(s), 8 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 3 nitro group(s) (aromatic), 1 hydrazone(s), 1 aromatic hydroxyl(s), and 1 Furane(s) .Chemical Reactions Analysis

A rapid and sensitive analytical method, incorporating a microwave-assisted derivatisation reaction and a modified QuEChERS extraction, has been developed for the confirmatory analysis of eight bound nitrofurans in animal tissue .Physical And Chemical Properties Analysis

Nifursol has a density of 1.9±0.1 g/cm3, an index of refraction of 1.742, molar refractivity of 78.9±0.5 cm3, #H bond acceptors: 14, #H bond donors: 2, #Freely Rotating Bonds: 6, #Rule of 5 Violations: 1, ACD/LogP: 2.97, ACD/LogD (pH 5.5): 0.08, ACD/BCF (pH 5.5): 1.00, ACD/KOC (pH 5.5): 1.50, ACD/LogD (pH 7.4): -0.33, ACD/BCF (pH 7.4): 1.00, ACD/KOC (pH 7.4): 1.00, Polar Surface Area: 212 Å2, Polarizability: 31.3±0.5 10-24 cm3, Surface Tension: 98.0±7.0 dyne/cm, Molar Volume: 195.3±7.0 cm3 .科学研究应用

家禽和牲畜中的硝呋唑

硝呋唑是一种硝基呋喃类抗菌药的兽药,主要用作饲料添加剂来预防火鸡的黑头病(组织单胞菌病)。然而,在 90 年代中期禁止使用其他四种硝基呋喃之后,由于对硝呋唑代谢物在食用动物组织中残留的担忧,欧盟于 2002 年也禁止使用硝呋唑 (Verdon、Couedor 和 Sanders,2007 年)。这一禁令的生效考虑到了以下事实:虽然硝呋唑本身在治疗后几天内就会从组织中消失,但其有毒代谢物可以持续更长时间,造成潜在的健康风险。

肉鸡中的代谢和消耗

一项研究调查了肉鸡中硝呋唑的代谢和消耗,发现用硝呋唑处理的家禽中形成了组织结合残留物。研究还表明,这些残留物可以在给药后几周内被检测到,这突出了硝呋唑代谢物在可食用组织中持续存在的性质 (Zuidema 等人,2005 年)。

家禽中的积累、分布和消耗

关于硝呋唑在家禽中的积累、分布和消耗的研究表明,其残留物及其代谢物可以在给药后在肌肉、肝脏和砂囊等各种可食用组织中被发现。值得注意的是,当观察到停药期时,没有发现可检测到的硝基呋喃母体化合物,尽管它们的代谢物仍然以显着的浓度存在 (Barbosa 等人,2011 年)。

家禽蛋中的硝呋唑

另一项研究重点关注家禽蛋中硝呋唑的存在。据观察,硝呋唑及其侧链代谢物会积聚在蛋黄和蛋白中,代谢物比母体化合物持续的时间更长。这种持久性进一步强调了硝呋唑残留物在动物产品中的持久性 (Barbosa 等人,2012 年)。

肉类中硝呋唑残留分析

一项针对火鸡和鸡肉中硝呋唑残留的分析研究发现,虽然在鸡肉样品中未检测到残留,但一些火鸡肉样品确实含有硝呋唑残留。这突出了有效监测技术的重要性,以确保食品安全,尤其是在硝呋唑等禁用兽药的情况下 (Vahl,2005 年)。

作用机制

Target of Action

Nifursol, also known as Sulfuride or Nifursol, is a potent and orally active veterinary antibiotic . The primary target of Nifursol is the protozoan parasite Histomonas meleagridis . This parasite is responsible for causing histomoniasis, also known as blackhead disease, in poultry .

Mode of Action

Nifursol inhibits the growth of Histomonas meleagridis It is known that nifursol rapidly metabolizes to form the metabolic marker 3,5-dinitrosalicyclic acid hydrazide (dnsah), which can persist for a long time .

Biochemical Pathways

The biochemical pathways affected by Nifursol are related to the life cycle of Histomonas meleagridis. By inhibiting the growth of this parasite, Nifursol disrupts its life cycle, thereby preventing the onset and spread of histomoniasis .

Pharmacokinetics

Nifursol is administered orally and is rapidly metabolized to form DNSAH It is known that dnsah can persist for a long time, indicating that nifursol may have a prolonged effect .

Result of Action

The primary result of Nifursol’s action is the prevention of histomoniasis in poultry . By inhibiting the growth of Histomonas meleagridis, Nifursol helps to maintain the health of poultry populations and prevent the spread of this disease .

安全和危害

属性

IUPAC Name |

2-hydroxy-3,5-dinitro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N5O9/c18-11-8(3-6(15(20)21)4-9(11)16(22)23)12(19)14-13-5-7-1-2-10(26-7)17(24)25/h1-5,18H,(H,14,19)/b13-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUXXCZCUGIGPP-WLRTZDKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046226 | |

| Record name | Nifursol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Salfuride | |

CAS RN |

16915-70-1 | |

| Record name | Nifursol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016915701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NIFURSOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-3,5-dinitro-, 2-[(5-nitro-2-furanyl)methylene]hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nifursol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nifursol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIFURSOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG99GOU55Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of nifursol against Histomonas meleagridis?

A1: While the exact mechanism of action remains unclear, research suggests that nifursol, like other nitrofurans, inhibits bacterial enzyme systems crucial for energy metabolism. This disrupts essential cellular processes in Histomonas meleagridis, ultimately leading to parasite death. []

Q2: What is the molecular formula and weight of nifursol?

A2: The molecular formula of nifursol is C11H7N5O7, and its molecular weight is 337.2 g/mol.

Q3: Is there any spectroscopic data available for nifursol?

A3: Several research papers mention utilizing various spectroscopic techniques for nifursol analysis. High-performance liquid chromatography (HPLC) with diode array detection [], electron-capture gas chromatography [], and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, , , ] are commonly employed for detection and quantification.

Q4: How stable is nifursol in different feed formulations?

A4: While specific data on feed stability is limited in the provided research, HPLC methods have been developed to determine nifursol concentrations in various feed types, including concentrates, premixes, and finished turkey feeds, implying its stability in these matrices for a certain duration. [, ]

Q5: Does nifursol exhibit any catalytic properties?

A5: The provided research focuses on the anti-histomonal activity of nifursol. There is no mention of nifursol acting as a catalyst in any chemical reaction.

Q6: How does the structure of nifursol contribute to its anti-histomonal activity?

A6: While specific SAR studies are not described in the provided research, it is known that the nitrofuran moiety plays a crucial role in the biological activity of this class of compounds. [, ] Modifications to this structure could potentially alter its efficacy.

Q7: Are there specific formulation strategies to improve nifursol's stability in feed?

A7: While the provided research primarily focuses on analytical methods and efficacy, it highlights the use of additives like butylhydroxytoluene to prevent nifursol degradation during extraction. [] This suggests that specific formulation strategies might be employed to enhance its stability in feed.

Q8: How is nifursol metabolized and excreted in poultry?

A8: Research indicates that nifursol is metabolized into various compounds, including 3,5-dinitrosalicylic acid hydrazide (DNSAH), which serves as a marker residue for regulatory purposes. [, ] These metabolites are found in various tissues, including muscle, liver, and gizzards, and are excreted through feces. []

Q9: What is the minimum effective concentration of nifursol for preventing histomoniasis in turkeys?

A9: Research shows that dietary nifursol levels between 25 and 50 ppm are effective in preventing histomoniasis mortality and morbidity in turkeys. [, ]

Q10: Are there any known cases of resistance to nifursol in Histomonas meleagridis?

A10: While the provided research does not specifically address nifursol resistance, the emergence of histomoniasis in poultry after the ban of nifursol and dimetridazole in the EU raises concerns about potential resistance development. [, ]

Q11: What are the potential toxicological concerns associated with nifursol use?

A11: While not extensively discussed in the provided articles, the ban of nifursol in the EU stems from concerns about potential carcinogenic effects in humans, highlighting the importance of further research into its long-term safety profile. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6,8-Trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1678784.png)